2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(2-bromoethyl)-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZUNBWYMOWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097974-48-4) belongs to the class of dihydropyridazin derivatives. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
- Molecular Formula: C13H13BrN2O
- Molecular Weight: 293.16 g/mol
- Structure: The compound features a bromoethyl group and a methylphenyl moiety attached to the dihydropyridazin core.
| Property | Value |
|---|---|
| CAS Number | 2097974-48-4 |
| Molecular Formula | C13H13BrN2O |
| Molecular Weight | 293.16 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Research indicates that compounds similar to This compound exhibit various biological activities, primarily through their interaction with specific biological targets. The dihydropyridazin framework is known for its potential in modulating enzyme activity and influencing cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Potential: Dihydropyridazine derivatives have been investigated for their anticancer activity, particularly in targeting cancer cell proliferation and inducing apoptosis.
Case Studies and Research Findings
A recent study explored the effects of similar dihydropyridazine compounds on cancer cell lines. The results indicated:
- Inhibition of Cell Proliferation: Compounds demonstrated significant inhibition of proliferation in breast and lung cancer cell lines.
- Induction of Apoptosis: Flow cytometry analysis showed increased apoptotic cells when treated with these compounds, suggesting a potential mechanism for anticancer activity.
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to 2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one have been synthesized and tested against various cancer cell lines. A notable study demonstrated that certain pyridazinone derivatives showed cytotoxic effects on human cancer cells, suggesting that modifications to the structure can enhance their efficacy .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that compounds containing the dihydropyridazinone moiety possess antibacterial and antifungal properties. In vitro studies have reported the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
The neuroprotective potential of pyridazinone derivatives has also been explored. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This property opens avenues for further research into their use as therapeutic agents in neuroprotection .
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its bromoethyl group can participate in radical polymerization reactions, leading to the development of new polymers with tailored properties for applications in coatings and adhesives .
Photovoltaic Materials
Research has indicated the potential use of pyridazinone derivatives in organic photovoltaic cells due to their ability to absorb light and facilitate charge transfer processes. The incorporation of such compounds into photovoltaic materials could enhance the efficiency of solar energy conversion systems .
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing various derivatives of dihydropyridazinones, including this compound. The synthesized compounds were evaluated for their anticancer activity against different cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of several pyridazinone derivatives, including our compound of interest. The results indicated significant antibacterial activity against multiple strains, highlighting the potential for developing new antimicrobial therapies based on this chemical scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Structural Differences : The fluorophenyl group replaces the 4-methylphenyl substituent, introducing an electron-withdrawing fluorine atom.
Implications :
- Reactivity : Fluorine’s strong C–F bond may reduce metabolic degradation compared to the methyl group, enhancing stability in vivo.
- Biological Activity : Fluorinated analogs often exhibit improved bioavailability and target selectivity in medicinal chemistry .
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
Structural Differences: The dihydropyridazinone core is saturated at positions 4 and 6 instead of 2 and 3, and lacks the bromoethyl group. Implications:
- Anti-Inflammatory Activity: This compound demonstrated an IC50 of 11.6 μM against LPS-induced macrophage inflammation . The absence of the bromoethyl group suggests that anti-inflammatory activity may primarily derive from the dihydropyridazinone core and aryl substituent.
- Synthetic Utility : The saturated core could influence conformational flexibility, affecting interactions with biological targets.
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one
Structural Differences : A benzimidazole group replaces the bromoethyl substituent.
Implications :
- Crystallography: The benzimidazole and dihydropyridazinone groups are nearly coplanar (3.69° dihedral angle), promoting π-π stacking interactions. Hydrogen bonds (N–H···O) stabilize the crystal lattice, which may enhance thermal stability .
- Solubility : The polar benzimidazole group could improve aqueous solubility compared to the hydrophobic bromoethyl substituent.
4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one Hydrate
Structural Differences : A thienyl (aromatic heterocycle) and cyclohexylmethyl group replace the 4-methylphenyl and bromoethyl groups.
Implications :
- Metabolomic Profile : This compound was identified as a downregulated cationic metabolite in a proteomic study, suggesting unique interactions in biological systems .
Key Research Findings and Implications
- Crystallography : Structural analogs with planar substituents (e.g., benzimidazole) exhibit ordered crystal packing, suggesting that the bromoethyl group’s flexibility may reduce crystallinity in the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one generally follows a multi-step approach:
Step 1: Construction of the Pyridazinone Core
The pyridazinone ring system is synthesized or obtained as a precursor, often substituted at the 6-position with the 4-methylphenyl group. This can be achieved through condensation reactions involving hydrazines and β-dicarbonyl compounds or related heterocyclic synthesis routes.Step 2: Introduction of the 2-(2-Hydroxyethyl) Side Chain
A hydroxyalkyl substituent at position 2 is introduced, typically by alkylation or nucleophilic substitution on the pyridazinone nitrogen or carbon atoms, depending on the synthetic route.Step 3: Bromination of the Hydroxyethyl Side Chain
The key transformation is converting the 2-(2-hydroxyethyl) substituent into the 2-(2-bromoethyl) group. This is achieved by bromination of the hydroxyl group using brominating agents such as carbon tetrabromide (CBr4) with triphenylphosphine (PPh3) or N-bromosuccinimide (NBS) with PPh3. These reagents facilitate the substitution of the hydroxyl group with bromine, forming the bromoalkyl moiety.
This general method is supported by literature describing the preparation of bromoalkyl-substituted pyridazinones through bromination of hydroxyalkyl precursors using CBr4/PPh3 or NBS/PPh3 systems, adapting standard procedures reported in heterocyclic chemistry (J Heterocyclic Chem. 36, 985-990, 1999; Tetrahedron 50, 13575-13682, 1994).
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Pyridazinone Core Synthesis | Hydrazine derivatives + β-dicarbonyl compounds | Formation of 6-(4-methylphenyl)-2,3-dihydropyridazin-3-one via condensation reactions. |
| 2. Hydroxyethyl Substitution | Alkyl halides or hydroxyalkylation reagents | Introduction of 2-(2-hydroxyethyl) substituent on the pyridazinone ring. |
| 3. Bromination | Carbon tetrabromide (CBr4) + Triphenylphosphine (PPh3) or N-bromosuccinimide (NBS) + PPh3 | Conversion of the hydroxyethyl group to bromoethyl by bromination at room temperature in an appropriate solvent. |
Mechanistic Insights and Reaction Conditions
Bromination Mechanism:
The bromination step involves the activation of the hydroxyl group by triphenylphosphine, which forms a good leaving group intermediate. Carbon tetrabromide or NBS then provides the bromide ion that displaces the activated hydroxyl, resulting in the formation of the bromoalkyl side chain.Reaction Conditions:
The bromination is typically performed at room temperature under inert atmosphere to prevent side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used. The reaction time varies depending on substrate and scale but generally completes within hours.Purification:
The product is purified by standard chromatographic techniques or recrystallization to isolate the pure this compound.
Research Findings and Optimization
Studies indicate that the choice of brominating agent affects yield and selectivity. CBr4/PPh3 is favored for its mildness and high conversion rates, while NBS/PPh3 offers an alternative with comparable efficiency.
The precursor hydroxyalkyl pyridazinones can be synthesized from protected hydroxyalkyl intermediates, such as 3-(tert-butyldiphenylsilyloxyalkyl)-5-hydroxy-5H-furan-2-ones, followed by deprotection and ring closure steps, providing a versatile synthetic route to various substituted pyridazinones.
The bromination approach is widely applicable to other pyridazinone derivatives substituted at different positions, enabling the synthesis of a broad range of functionalized compounds with potential biological activities.
Context of Bromination in Organic Synthesis
Bromination of organic compounds, particularly for introducing bromoalkyl groups, is a well-established transformation in organic synthesis. Molecular bromine and various brominating agents have been extensively studied for their reactivity and selectivity in functional group transformations. The use of solid bromine carriers and safer bromination methods has grown to mitigate the hazardous nature of elemental bromine.
Summary Table of Key Preparation Aspects
| Aspect | Details |
|---|---|
| Core Structure | 6-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
| Side Chain Introduction | Hydroxyethyl substitution at position 2 |
| Bromination Agents | Carbon tetrabromide (CBr4) + Triphenylphosphine (PPh3), or N-bromosuccinimide (NBS) + PPh3 |
| Reaction Conditions | Room temperature, inert atmosphere, organic solvents (e.g., dichloromethane) |
| Purification | Chromatography or recrystallization |
| Key References | Patents and heterocyclic chemistry literature detailing bromination of hydroxyalkyl pyridazinones |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one, and how can purity be maximized?
- Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization is recommended. Key steps include:
- Bromoethyl group introduction via alkylation of a dihydropyridazinone precursor using 1,2-dibromoethane in ethanol under reflux .
- Suzuki-Miyaura coupling for aryl group (4-methylphenyl) incorporation, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data. Key parameters include CuKα radiation (λ = 1.54178 Å) and data collection at 100 K to minimize thermal motion artifacts .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve diastereotopic protons and confirm bromoethyl stereochemistry.
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected m/z ~347.2 for C₁₃H₁₄BrN₂O⁺) .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., cyclization, bromoethylation) be experimentally validated?
- Methodology :
- Kinetic studies : Monitor intermediates via in-situ FT-IR or HPLC to track cyclization rates under varying temperatures (e.g., 60–100°C) .
- Isotopic labeling : Use ²H-labeled ethyl groups to trace bromoethylation pathways via ²H NMR .
- DFT calculations : Gaussian 16 to model transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
Q. What computational strategies are suitable for predicting biological activity or intermolecular interactions?
- Methodology :
- Molecular docking : AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or kinases, leveraging the oxadiazole moiety’s π-stacking potential .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., bromoethyl vs. chloroethyl) with cytotoxicity (IC₅₀) in cancer cell lines .
Q. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved?
- Methodology :
- Dynamic NMR : Variable-temperature ¹H NMR (25–80°C) to assess conformational exchange in the dihydropyridazinone ring .
- Twinned crystal analysis : SHELXL’s TWIN command to refine structures with pseudo-merohedral twinning (common in dihydropyridazinones due to planar stacking) .
Q. What strategies are recommended for evaluating the compound’s pharmacological potential?
- Methodology :
- In vitro assays :
- Enzyme inhibition : Fluorescence polarization assays for COX-2 or phosphodiesterase inhibition (IC₅₀ determination) .
- Cytotoxicity : MTT assays against HeLa or MCF-7 cell lines, with EC₅₀ values compared to doxorubicin controls .
- ADMET prediction : SwissADME to assess bioavailability and blood-brain barrier penetration, critical for CNS-targeted applications .
Q. How can crystallographic disorder or hydrogen-bonding ambiguities be addressed during refinement?
- Methodology :
- Disorder modeling : Split occupancy refinement in SHELXL for overlapping bromoethyl and methylphenyl groups .
- Hydrogen-bond validation : Mercury CSD’s graph-set analysis to classify motifs (e.g., N–H···O vs. C–H···π interactions) and ensure consistency with Cambridge Structural Database trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
